4-Ethylimino-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylimino-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylimino-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as palladium or nickel can further improve the reaction rate and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylimino-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethylimino-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-ethylimino-1,3-thiazol-2-amine involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-1,3-thiazole-2-amine: Known for its antileishmanial activity.
2-Amino-9H-chromeno[2,3-d]thiazol-9-one: Exhibits anticancer properties.
N,4-Diaryl-1,3-thiazole-2-amines: Evaluated for their antiproliferative activity in cancer cell lines.
Uniqueness: 4-Ethylimino-1,3-thiazol-2-amine stands out due to its unique ethylimino group, which enhances its reactivity and potential biological activity compared to other thiazole derivatives .
Eigenschaften
CAS-Nummer |
769083-85-4 |
---|---|
Molekularformel |
C5H9N3S |
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
4-ethylimino-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H9N3S/c1-2-7-4-3-9-5(6)8-4/h2-3H2,1H3,(H2,6,7,8) |
InChI-Schlüssel |
NBQSIMWGHYIJQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C1CSC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.